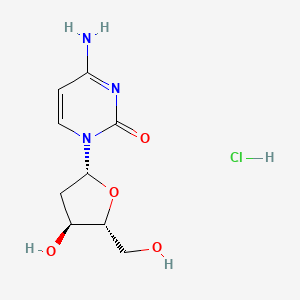

Hidrocloruro de 2'-Desoxicitidina

Descripción general

Descripción

2’-Desoxicitidina (clorhidrato) es un análogo de nucleósido sintético que es estructuralmente similar a la citidina, un nucleósido natural. El compuesto se caracteriza por la ausencia de un grupo hidroxilo en la posición 2' del azúcar ribosa, lo que lo diferencia de la citidina. Esta modificación hace que 2’-Desoxicitidina (clorhidrato) sea una molécula importante en diversas aplicaciones de investigación bioquímica y médica .

Aplicaciones Científicas De Investigación

Cancer Therapy

2'-Deoxycytidine hydrochloride is widely studied for its role in cancer treatment, particularly as a demethylating agent. Its derivative, 5-aza-2'-deoxycytidine (DAC), is FDA-approved for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The mechanism involves the inhibition of DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.

Key Findings:

- Clinical Trials : DAC has shown improved response rates in clinical trials for MDS compared to supportive care alone .

- Mechanisms of Action : DAC induces DNA damage response pathways, activating proteins such as ATM and CHK1, which are crucial for repairing DNA double-strand breaks .

Virology

In virology, 2'-deoxycytidine hydrochloride is utilized to study viral infections and host responses. For instance, it has been employed in assays examining the infectivity of HIV-1 in macrophages.

Key Findings:

- HIV Research : Used as a nucleoside supplement to synchronize human retinal pigment epithelial cells during HIV-1 infectivity assays .

- Vaccine Potency Enhancement : Studies indicate that combining DAC with DNA vaccines can enhance immune responses against tumors .

| Application | Description |

|---|---|

| HIV-1 Infectivity Assay | Evaluates the effects of dC on macrophage susceptibility to HIV-1 infection. |

| Vaccine Studies | Investigates the synergistic effects of dC on DNA vaccine efficacy against tumors. |

Cellular Biology

In cellular biology research, 2'-deoxycytidine is crucial for studying cellular processes such as differentiation and apoptosis.

Key Findings:

- Cell Cycle Synchronization : It has been used to synchronize cells at specific phases of the cell cycle for various experimental setups .

- Differentiation Studies : Research indicates that dC influences the differentiation pathways of various cell types, including chondrocytes and stem cells .

Case Study 1: Efficacy of DAC in Cancer Treatment

A clinical trial involving patients with MDS demonstrated that treatment with DAC led to significant reductions in disease symptoms and improved overall survival rates compared to traditional therapies.

Case Study 2: Enhancing Immune Response via DNA Vaccination

In an animal model study, mice treated with DAC prior to vaccination showed a marked increase in T-cell activation and tumor regression compared to controls without DAC treatment.

Mecanismo De Acción

El mecanismo de acción de 2’-Desoxicitidina (clorhidrato) implica su incorporación al ADN durante la replicación. Una vez incorporado, puede inhibir la síntesis de ADN al terminar la elongación de la cadena de ADN. Esta acción está mediada a través de su interacción con las ADN polimerasas y otras enzimas implicadas en la replicación del ADN .

Compuestos similares:

Citidina: El nucleósido natural con un grupo hidroxilo en la posición 2'.

2’-Desoxiuridina: Un análogo donde el grupo amino se reemplaza por un grupo carbonilo.

Gemcitabina: Un análogo de nucleósido con dos átomos de flúor que reemplazan el grupo hidroxilo en la posición 2'

Comparación: 2’-Desoxicitidina (clorhidrato) es única debido a su estructura específica, que le permite incorporarse al ADN sin el grupo hidroxilo en la posición 2'. Esta diferencia estructural lo convierte en una herramienta valiosa en las aplicaciones de investigación y terapéuticas, particularmente en estudios que involucran la síntesis y reparación del ADN .

Análisis Bioquímico

Biochemical Properties

2’-Deoxycytidine hydrochloride can be phosphorylated by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This compound interacts with enzymes such as deoxycytidine kinase and thymidine kinase 2 . It also serves as a substrate for deoxycytidine deaminase, which converts it into 2’-deoxyuridine .

Cellular Effects

2’-Deoxycytidine hydrochloride has been used in various cellular processes, including DNA replication and transcription . It influences cell function by participating in the synthesis of DNA via various DNA polymerases or reverse transcriptases . It also impacts gene expression as its incorporation into DNA can lead to changes in the methylation status of the DNA, thereby affecting gene transcription .

Molecular Mechanism

The molecular mechanism of 2’-Deoxycytidine hydrochloride involves its conversion to dCMP, a DNA precursor, by the action of deoxycytidine kinase . This is a key step in the deoxynucleoside salvage pathway. Furthermore, it can be converted to dUMP and dTMP, which are also important components of DNA .

Temporal Effects in Laboratory Settings

It is known that this compound is used in various laboratory experiments to investigate the impact of nucleoside analogs on cellular processes .

Dosage Effects in Animal Models

It is known that this compound is used in pre-clinical in vivo studies .

Metabolic Pathways

2’-Deoxycytidine hydrochloride is involved in the deoxynucleoside salvage pathway . It interacts with enzymes such as deoxycytidine kinase and deoxycytidine monophosphate deaminase . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound can enter the nucleus under certain conditions .

Subcellular Localization

2’-Deoxycytidine hydrochloride is mainly located in the cytoplasm in several cell types . It has the ability to enter the nucleus under certain conditions, suggesting the existence of a cytoplasmic retention mechanism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2’-Desoxicitidina (clorhidrato) normalmente implica la protección de los grupos hidroxilo de la desoxirribosa, seguida del acoplamiento del azúcar protegido con citosina. El paso final implica la desprotección y la conversión a la sal de clorhidrato. Un método común incluye el uso de cloruro de tosilo y etanamina como reactivos .

Métodos de producción industrial: La producción industrial de 2’-Desoxicitidina (clorhidrato) sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce a menudo a granel por empresas químicas especializadas en análogos de nucleósidos .

Análisis De Reacciones Químicas

Tipos de reacciones: 2’-Desoxicitidina (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar 2’-desoxiuridina.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma nucleósido.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo amino se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como el anhídrido acético y varios agentes alquilantes.

Productos principales:

Oxidación: 2’-Desoxiuridina

Reducción: Desoxicitidina

Sustitución: Varios derivados de citidina sustituidos.

Comparación Con Compuestos Similares

Cytidine: The natural nucleoside with a hydroxyl group at the 2’ position.

2’-Deoxyuridine: An analog where the amino group is replaced by a carbonyl group.

Gemcitabine: A nucleoside analog with two fluorine atoms replacing the hydroxyl group at the 2’ position

Comparison: 2’-Deoxycytidine (hydrochloride) is unique due to its specific structure, which allows it to be incorporated into DNA without the hydroxyl group at the 2’ position. This structural difference makes it a valuable tool in research and therapeutic applications, particularly in studies involving DNA synthesis and repair .

Actividad Biológica

2'-Deoxycytidine hydrochloride (dC) is a nucleoside that plays a crucial role in DNA synthesis and repair. It is a building block for DNA and has significant implications in various biological processes, particularly in the context of cancer treatment and antiviral therapies. This article provides an overview of the biological activity of 2'-deoxycytidine hydrochloride, supported by research findings, case studies, and data tables.

2'-Deoxycytidine is composed of a deoxyribose sugar and a cytosine base. It is phosphorylated by deoxycytidine kinase (DCK) to form deoxycytidine monophosphate (dCMP), which is subsequently converted to deoxycytidine triphosphate (dCTP), an essential substrate for DNA polymerases during DNA replication and repair . The activity of DCK is critical as it determines the availability of dCTP for DNA synthesis, especially in rapidly dividing cells such as those found in tumors.

Pharmacological Actions

2'-Deoxycytidine hydrochloride exhibits several pharmacological actions:

- Antiviral Activity : It serves as a precursor for the synthesis of antiviral nucleoside analogs, enhancing their efficacy against viral infections .

- Anticancer Activity : dC is involved in the activation of chemotherapeutic agents like AraC (1-β-D-arabinofuranosylcytosine) and AZT (3'-azido-3'-deoxythymidine), both used in cancer treatment .

1. Cell Cycle Regulation

The expression of DCK is tightly regulated during the cell cycle, particularly during the S phase when DNA synthesis occurs. This regulation ensures that sufficient dCTP levels are available for DNA replication .

2. DNA Repair Mechanisms

Studies have shown that dC plays a role in the repair of DNA damage through its incorporation into DNA strands. The presence of dC can influence the cellular response to DNA damage, affecting cell cycle checkpoints and apoptosis pathways .

Case Studies

Case Study 1: Treatment with 5-Aza-2'-deoxycytidine (DAC)

DAC, a hypomethylating agent derived from 2'-deoxycytidine, has been studied extensively for its role in treating myelodysplastic syndromes and acute myeloid leukemia. Research indicates that DAC can reactivate silenced tumor suppressor genes through demethylation, leading to apoptosis in cancer cells .

Case Study 2: Enhancing HPV Vaccine Efficacy

A study demonstrated that combining DAC with HPV DNA vaccination significantly increased vaccine potency by upregulating immune responses. Mice treated with DAC showed enhanced luciferase expression from a DNA vaccine, indicating increased protein expression due to improved transcriptional activity .

Data Table: Biological Activities of 2'-Deoxycytidine Hydrochloride

Propiedades

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCXZGFJFAPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-42-5 | |

| Record name | Cytidine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.